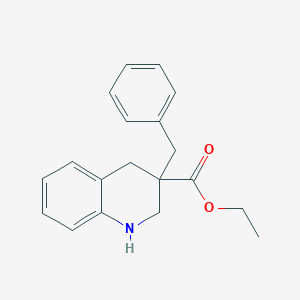

Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate

Description

Properties

IUPAC Name |

ethyl 3-benzyl-2,4-dihydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-2-22-18(21)19(12-15-8-4-3-5-9-15)13-16-10-6-7-11-17(16)20-14-19/h3-11,20H,2,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNMYCZNRJXTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC2=CC=CC=C2NC1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology: Acid-Catalyzed Cyclization

- Starting Materials: N-alkylated or N-aryl substituted aniline derivatives coupled with aldehydes or ketones.

- Reaction Conditions: Acidic media, typically sulfuric acid or polyphosphoric acid, at elevated temperatures (~100°C).

- Mechanism: Initial formation of imines or Mannich bases, followed by cyclization to form the tetrahydroquinoline core.

Research Findings:

This approach provides moderate to high yields (50-85%) with straightforward work-up procedures. The process is scalable, making it suitable for industrial synthesis.

Multicomponent Reactions (MCR)

Multicomponent reactions have gained prominence due to their efficiency and environmental friendliness. Notably, the three-component cyclocondensation involving arylmethylidenepyruvic acids, cyclohexanediones, and ammonium acetate has been successfully employed.

Green Synthesis of Hexahydro-2-quinolinecarboxylic Acids

Aryl methylidenepyruvic acid + 1,3-cyclohexanediones + ammonium acetate → Hexahydro-2-quinolinecarboxylic acids

- Reaction Conditions: Solvent-free, room temperature, with no catalysts.

- Advantages: High yields (up to 90%), short reaction times (~30 minutes), environmentally benign, and facile purification.

Research Data:

This method demonstrates the feasibility of synthesizing quinoline derivatives efficiently without solvents or catalysts, emphasizing sustainability and operational simplicity.

Functionalization of Quinoline Core

The benzyl group at position 3 is typically introduced via nucleophilic substitution or via benzylation of the quinoline ring.

Benzylation of Quinoline Derivatives

- Method: Reaction of quinoline derivatives with benzyl halides (e.g., benzyl chloride) in the presence of bases such as potassium carbonate.

- Reaction Conditions: Reflux in polar aprotic solvents like acetonitrile or DMF.

- Yield: Generally high (70-85%).

Note:

This step often follows the formation of the tetrahydroquinoline core and is crucial for introducing the benzyl substituent at the desired position.

Specific Synthesis Pathways

Fischer Indole Synthesis

- Application: Used for constructing the tetrahydroquinoline ring system via cyclization of hydrazones derived from phenylhydrazines and ketones.

- Reaction Conditions: Reflux in acidic media, often with polyphosphoric acid or sulfuric acid.

- Outcome: Formation of the tetrahydroquinoline scaffold, which can be further functionalized.

Reductive Cyclization

- Method: Reduction of quinoline N-oxides or related intermediates using reagents like lithium aluminum hydride or sodium borohydride.

- Purpose: To obtain fully saturated tetrahydroquinoline derivatives.

Summary of Preparation Methods in Data Table

Research Findings and Mechanistic Insights

- Domino and cascade reactions facilitate the synthesis of tetrahydroquinoline derivatives via sequential cyclization and functionalization steps, often under mild conditions.

- Green chemistry approaches employing solvent-free conditions and multicomponent reactions enhance sustainability and reduce environmental impact.

- Mechanistic pathways typically involve initial formation of iminium or hydrazone intermediates, followed by intramolecular cyclization and reduction steps to yield the target compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and substituted quinoline compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate is primarily studied for its potential therapeutic applications. Its structural characteristics allow it to interact with various biological targets.

Pharmacological Properties

-

Antimicrobial Activity : This compound has shown promising results against a range of pathogens. For example:

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Research

Research indicates that quinoline derivatives, including Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate, exhibit anticancer properties by inhibiting key enzymes involved in cell proliferation and survival. Studies have highlighted its ability to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of topoisomerases and kinases.

Biological Applications

The compound's biological activity extends beyond antimicrobial and anticancer effects:

Anti-inflammatory Properties

Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), making it a candidate for treating inflammatory diseases.

Antimalarial Activity

Quinoline derivatives are traditionally associated with antimalarial properties. Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate is being explored for its efficacy against malaria-causing parasites such as Plasmodium falciparum.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in various industrial sectors:

Dyes and Agrochemicals

Quinoline derivatives are utilized in the production of dyes and agrochemicals due to their ability to form complex structures that can enhance color stability and chemical reactivity. Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate can serve as a building block in synthesizing more complex compounds used in these industries.

Synthesis and Production Methods

The synthesis of Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate typically involves the reaction of benzyl-substituted anilines with suitable carbonyl compounds under catalytic conditions. Common methods include:

- Condensation Reactions : Utilizing catalysts like p-toluenesulfonic acid.

- Oxidation and Reduction Reactions : To modify the quinoline structure for enhanced biological activity.

These synthetic routes can be optimized for yield and scalability using advanced techniques such as continuous flow reactors .

Mechanism of Action

The mechanism of action of Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: The benzyl group in the target compound significantly increases lipophilicity compared to analogs with methyl (e.g., C₁₃H₁₇NO₂, ) or hydrogen substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility. Ketone-containing analogs (e.g., CAS 1105190-31-5, ) exhibit higher polarity due to the oxo group, which can improve solubility and facilitate hydrogen bonding in crystal lattices .

- Isosteric and Isomeric Variations: Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 15912-55-7, ) is a structural isomer with the nitrogen in a different position.

Crystallographic and Analytical Insights

- Crystal Packing : Hydrogen bonding patterns in analogs with oxo or acetamido groups (e.g., ) differ from the target compound, affecting crystallinity and solubility. Tools like SHELX and WinGX are critical for resolving these structural nuances.

- Thermal Properties : The absence of a ketone in the target compound may result in lower melting points compared to oxo-containing analogs (e.g., CAS 26906-40-1, ).

Biological Activity

Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H21NO2

- Molecular Weight : 295.38 g/mol

- CAS Number : 1105193-22-3

Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate exhibits its biological effects through several mechanisms:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of various compounds. This interaction can lead to either inhibition or activation of these enzymes, affecting metabolic pathways significantly.

- Cell Signaling Modulation : It has been shown to influence key signaling pathways such as the MAPK/ERK pathway, which plays a vital role in cell proliferation and differentiation. This modulation can lead to alterations in gene expression related to apoptosis and cell cycle regulation.

- Transport and Distribution : The compound's distribution within cells is mediated by specific transporters that determine its localization and accumulation in different cellular compartments. This aspect is critical for its efficacy as a therapeutic agent.

Antimicrobial Activity

Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate has demonstrated promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antibiotic agent .

Anticancer Properties

Research indicates that this compound possesses anticancer activity. It has been observed to induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and death. Its ability to inhibit tumor growth in animal models further supports its potential as a cancer therapeutic .

Neuroprotective Effects

Preliminary studies suggest that Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate may have neuroprotective effects. It appears to protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate, and how is its molecular conformation validated?

- Synthesis : The compound is often synthesized via Mannich reactions, such as the interaction of difuryl-substituted toluenesulfonamides with 3-benzyl-1,5,3-dioxazepane under Lewis acid catalysis (e.g., trimethylsilyl chloride) . Alternative methods include cyclocondensation of α-acetyl-N-arylhydrazonoyl chlorides with diaminocarbonyl precursors .

- Validation : Hirshfeld surface analysis and X-ray crystallography are used to confirm molecular conformation and intermolecular interactions, as demonstrated in studies of structurally related tetrahydroquinoline derivatives .

Q. How is the purity and structural integrity of this compound assessed in academic research?

- Purity : Typically evaluated via HPLC or GC-MS, with purity thresholds ≥95% for research-grade material.

- Structural Confirmation : NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) are standard. For example, IR peaks for ester carbonyl (C=O) and quinoline ring vibrations are critical markers .

Q. What are the key pharmacological applications explored for this compound?

- The compound serves as a precursor for fluoroquinolone antibiotics and peptidomimetics. Derivatives exhibit antimicrobial activity against bacterial and fungal strains, evaluated via minimum inhibitory concentration (MIC) assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of Ethyl 3-benzyltetrahydroquinoline derivatives under varying catalytic conditions?

- Catalyst Screening : Compare Lewis acids (e.g., AlCl₃ vs. trimethylsilyl chloride) for efficiency in Mannich reactions. Evidence shows trimethylsilyl chloride provides higher yields (≥80%) due to enhanced electrophilic activation .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve cyclocondensation rates in quinoxaline syntheses, as noted in studies using K₂CO₃ as a base .

Q. What strategies resolve contradictions in spectral data interpretation for tetrahydroquinoline derivatives?

- Case Study : Discrepancies in NMR chemical shifts may arise from tautomeric equilibria or solvent polarity. Deuterated DMSO or CDCl₃ can stabilize specific conformers. Cross-validation with X-ray data (e.g., C–H···O interactions) clarifies ambiguities .

Q. How do structural modifications (e.g., fluorination or benzyl substitution) impact biological activity?

- Fluorination : Introducing fluorine at C-6/C-7 positions enhances antimicrobial potency by improving membrane permeability and target binding (e.g., DNA gyrase inhibition) .

- Benzyl Groups : The 3-benzyl moiety increases lipophilicity, affecting pharmacokinetic profiles. Structure-activity relationship (SAR) studies using logP calculations and in vitro assays are recommended .

Q. What advanced techniques are used to study reaction mechanisms in tetrahydroquinoline synthesis?

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N) or kinetic isotope effects (KIE) elucidate steps like nucleophilic addition or cyclization. For example, ¹H-¹⁵N HMBC NMR tracks intermediates in diazenylquinoxaline formation .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for key steps like Mannich reactions .

Methodological Resources

- Spectral Data Interpretation : Reference IR (1700–1750 cm⁻¹ for esters) and ¹³C NMR (δ 165–170 ppm for quinoline carbonyls) .

- Biological Assays : Follow CLSI guidelines for MIC testing, using Staphylococcus aureus (ATCC 29213) and Candida albicans (ATCC 90028) as standard strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.